Thiourea dioxide

Description

Properties

IUPAC Name |

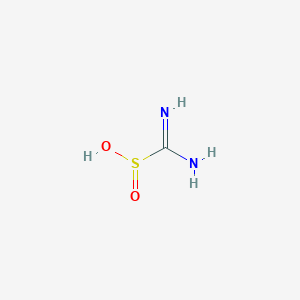

amino(imino)methanesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N2O2S/c2-1(3)6(4)5/h(H3,2,3)(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOWZTWVYZOZSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=N)(N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N2O2S | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029224 | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiourea dioxide appears as a white or light-yellow odorless crystalline powder. Mp:126 °C. Soluble in water (27 g / L at room temperature). Decomposes exothermically at temperatures above 126 °C with the emission of noxious gases (sulfur oxides, ammonia, carbon monoxide, nitrogen oxides and hydrogen sulfide) and carbon dioxide. Extended exposure to temperatures above 50 °C and moisture may cause visible decomposition. Irritating to skin and mucous membranes. Corrosive to eye tissue. Used in leather processing, the paper industry, photographic industry, and in textile processing as a bleaching agent. | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1758-73-2, 4189-44-0 | |

| Record name | THIOUREA DIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/26029 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiourea dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1758-73-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formamidine sulfinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001758732 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004189440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea dioxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfinic acid, 1-amino-1-imino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Amino(imino)methanesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminoiminomethanesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thiourea S,S-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMAMIDINE SULFINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42BWR07L73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Thiourea Dioxide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Thiourea (B124793) dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, is a versatile and stable organosulfur compound with significant applications as a reducing agent in various industrial and synthetic processes. First prepared in 1910 by Edward de Barry Barnett, its unique structural and chemical properties make it a valuable reagent in organic synthesis, including in the development of pharmaceuticals.[1][2][3] This guide provides a comprehensive overview of the fundamental properties of thiourea dioxide, including its physical and chemical characteristics, structural details, synthesis protocols, and key reaction mechanisms, with a focus on its utility for research and development professionals.

Chemical and Physical Properties

This compound is an odorless, white to light-yellow crystalline powder.[4][5] It is a stable compound under normal conditions but decomposes exothermically at temperatures above its melting point.[4][6] Unlike many reducing agents, it is stable in solid form and in cold aqueous solutions, which contributes to its ease of handling and storage.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | CH₄N₂O₂S | [1] |

| Molar Mass | 108.12 g/mol | [7] |

| Appearance | White or light-yellow odorless crystalline powder | [4][5] |

| Melting Point | 126 °C (259 °F; 399 K) (decomposes) | [4][7] |

| Density | 1.68 - 1.706 g/cm³ | [7][8] |

| Solubility in Water | 26.7 - 30 g/L at 20 °C | [1][7] |

| Solubility in Organic Solvents | Almost insoluble in ether; soluble in ethanol. | [1] |

| pH of Saturated Solution | ~4.0 - 5.0 | [1][9] |

| pKa | 2.40±0.10 (Predicted) | [10] |

| LogP | -3.37 at 25 °C | [10] |

Structure and Tautomerism

The structure of this compound is highly dependent on its environment. In the crystalline and gaseous states, it adopts a C₂ᵥ symmetry with a pyramidal sulfur center.[1][2] The S-C bond length is approximately 186 pm, which is longer than the C=S double bond in thiourea (171 pm), indicating a lack of significant double bond character.[1][2][11] This bonding is better described by a dipolar resonance structure with significant C-N multiple bonding, leading to planar nitrogen centers.[1][10]

A key feature of this compound is its tautomerism. In the presence of water or DMSO, it converts to its more reactive tautomer, formamidine sulfinic acid ((H₂N)HN=CS(O)OH).[1][2][10] This equilibrium is fundamental to its reducing properties.

Caption: Tautomeric equilibrium between this compound and formamidine sulfinic acid.

Synthesis of this compound

The most common method for synthesizing this compound is the oxidation of thiourea with hydrogen peroxide in an aqueous solution.[2][7] The reaction is exothermic and requires careful control of temperature and pH to achieve high yield and purity.

Experimental Protocol: Synthesis via Hydrogen Peroxide Oxidation

This protocol is a representative batch aqueous solvent method.[5]

1. Reagents and Materials:

-

Thiourea ((NH₂)₂CS)

-

Hydrogen Peroxide (H₂O₂, 25-30% solution)

-

Distilled Water

-

Round-bottom flask (500 mL)

-

Magnetic stirrer and stir bar

-

Ice-salt bath or cryocooler

-

Mortar and pestle

-

Buchner funnel and filter paper

-

Vacuum flask

2. Procedure:

-

Preparation of Reaction Vessel: Place a 500 mL round-bottom flask equipped with a magnetic stir bar into an ice-salt bath to maintain a low temperature.

-

Preparation of Oxidizing Solution: To the flask, add 190 mL of distilled water, followed by 42 mL of ~25% hydrogen peroxide solution. Allow the solution to cool to below 10 °C.[12]

-

Preparation of Thiourea: Grind 15 grams of thiourea into a fine powder using a mortar and pestle to facilitate its dissolution.[12]

-

Reaction: Slowly add the powdered thiourea to the stirred hydrogen peroxide solution in small portions over approximately one hour.[12] It is critical to maintain the reaction temperature below 10 °C to prevent over-oxidation and decomposition.[1][2] The optimal pH for this reaction is between 3 and 5.[1][2] At pH values below 2, a disulfide species may form, while at a pH of around 6.5, the product can hydrolyze to urea (B33335) and sulfoxylic acid.[1][2]

-

Crystallization and Aging: As the reaction proceeds, this compound, being less soluble than thiourea, will precipitate out as a white crystalline powder.[12] After the final addition of thiourea, continue stirring the slurry at a low temperature (e.g., 0 °C) for an additional 30 minutes to an hour to allow the crystals to age, which can improve yield and purity.[5][13]

-

Isolation and Drying: Isolate the product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold distilled water to remove any unreacted starting materials. Dry the product under vacuum or in a desiccator at a temperature below 50 °C to prevent decomposition.[4][5]

Caption: General experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications

The primary utility of this compound stems from its function as a potent and selective reducing agent.[1][3] Its full reducing power is typically achieved in alkaline solutions or upon heating, where it decomposes to release the active reducing species.[1][14]

Mechanism of Reduction: In alkaline or reducing environments, this compound acts as a source of sulfoxylate (B1233899) ions (SO₂²⁻) or sulfoxylic acid, which are powerful reductants.[1][15] The overall process involves the cleavage of the C-S bond.[15] This makes it an effective substitute for sodium hydrosulfite in many applications, offering greater stability and more environmentally friendly byproducts.[1]

Applications in Organic Synthesis: this compound is a valuable reagent for various transformations in organic synthesis, which is highly relevant to drug development.[3]

-

Reduction of Carbonyls: It is used for the reduction of ketones to secondary alcohols.[6][7]

-

Reduction of Nitro Compounds: It can selectively reduce aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols, a crucial step in synthesizing many pharmacologically active molecules.[3] It is also used to reduce aromatic nitro compounds to amines.[5]

-

Other Reductions: It is employed in the reduction of quinones to hydroquinones and certain dyes to their colorless forms.[5]

Caption: Simplified logical pathway for reduction reactions using this compound.

Other Applications: Beyond organic synthesis, this compound is widely used as a reductive bleaching agent in the textile and paper industries for materials like wool, silk, and waste paper pulp.[1][5] It also finds use in photography, as a component in detergents, and for the recovery of precious metals.[5]

Safety, Handling, and Storage

This compound is classified as a spontaneously combustible material (UN3341, Hazard Class 4.2) and can ignite on contact with moist air or water.[4]

-

Hazards: It is irritating to the skin, mucous membranes, and is corrosive to eye tissue.[4][7] Upon decomposition, which occurs exothermically above 126 °C, it emits noxious gases including oxides of sulfur and nitrogen, ammonia, and carbon monoxide.[4][6]

-

Handling: Handle in a well-ventilated area, avoiding dust formation.[16][17] Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and respiratory protection.[8][17]

-

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.[16][18] The recommended storage temperature is typically below 30 °C, with some sources suggesting refrigeration (2-8 °C).[16][17] It is sensitive to moisture and heat, and prolonged exposure to temperatures above 50 °C can cause decomposition.[4]

Conclusion

This compound is a compound of significant interest due to its unique combination of stability and potent reducing capability. Its well-defined structure, which exists in tautomeric equilibrium with the highly reactive formamidine sulfinic acid, underpins its chemical behavior. For researchers in organic synthesis and drug development, TDO offers a selective and easy-to-handle alternative to other reducing agents for critical transformations. A thorough understanding of its properties, synthesis, and handling requirements is essential for its safe and effective utilization in a laboratory or industrial setting.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CH4N2O2S | CID 61274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 1758-73-2 [chemicalbook.com]

- 7. This compound - Sciencemadness Wiki [sciencemadness.org]

- 8. nexchem.co.uk [nexchem.co.uk]

- 9. grokipedia.com [grokipedia.com]

- 10. This compound 90% - Ataman Kimya [atamanchemicals.com]

- 11. This compound - Wikiwand [wikiwand.com]

- 12. youtube.com [youtube.com]

- 13. US4235812A - Process for preparing this compound - Google Patents [patents.google.com]

- 14. Page loading... [guidechem.com]

- 15. Reactive oxygen species in aerobic decomposition of thiourea dioxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Precautions for Safe Handling and Storage of this compound [dasteck.com]

- 17. This compound - Safety Data Sheet [chemicalbook.com]

- 18. redox.com [redox.com]

Thiourea dioxide CAS number and chemical structure

An In-depth Technical Guide to Thiourea (B124793) Dioxide

Core Chemical Identification

Thiourea dioxide, also known as formamidine (B1211174) sulfinic acid, is an organosulfur compound with significant applications as a reducing agent in various industrial and laboratory settings.[1][2][3]

-

Synonyms : Formamidine sulfinic acid (FAS), Thiox, DegaFAS, Aminoiminomethanesulfinic acid (AIMS).[1][2][4][7]

Chemical Structure and Tautomerism

This compound exhibits tautomerism, meaning it exists in two interconvertible isomeric forms. The structure it adopts is dependent on its environment.[1][2]

-

Solid State : In its crystalline or gaseous state, it primarily exists as this compound, which has a pyramidal sulfur center.[1][2]

-

Aqueous Solution : In the presence of water or DMSO, it converts to its tautomer, formamidine sulfinic acid.[1][2][8] This tautomer is the more reactive isomer and is responsible for the compound's potent reducing capabilities.[8]

The conversion to its active form in solution is a critical aspect of its chemistry.

Caption: Tautomeric equilibrium of this compound in solution.

Physicochemical and Safety Data

Quantitative properties of this compound are summarized below. This data is essential for laboratory handling, experimental design, and safety assessments.

| Property | Value | Reference(s) |

| Molar Mass | 108.12 g/mol | [2][3][7] |

| Appearance | White to light-yellow odorless crystalline powder | [1][4][7][9] |

| Melting Point | 126 °C (259 °F; 399 K); decomposes | [1][2][3][9] |

| Solubility in Water | 27 - 30 g/L at 20 °C | [1][2][9] |

| pH of Aqueous Solution | ~4.0 - 6.5 | [1][2][3] |

| Density | 1.68 g/cm³ | [9] |

| UN Number | 3341 | [5] |

| GHS Hazard Class | Spontaneously combustible, Corrosive, Health hazard | [2][10] |

| Toxicity (Aquatic) | LC50 - Poecilia reticulata (guppy) - 416 mg/L - 96 h | [5] |

| Bond Length (S-C) | 186 pm | [1][2] |

| Bond Length (C-N) | 130 pm | [1][2] |

| Bond Length (S-O) | 149 pm | [1][2] |

Experimental Protocols

Synthesis of this compound via Oxidation

This compound is most commonly prepared by the oxidation of thiourea with hydrogen peroxide in a controlled aqueous environment.[1][2] The reaction is exothermic and requires careful temperature and pH management to ensure high yield and purity.[2][11]

Materials:

-

Thiourea (CH₄N₂S)

-

Hydrogen Peroxide (H₂O₂, 25-50% solution)

-

Deionized Water

-

pH buffer/control agent (e.g., ammonium (B1175870) bicarbonate), if necessary[12][13]

-

Round bottom flask, magnetic stirrer, ice bath

Protocol:

-

Preparation : Prepare an aqueous solution of thiourea (e.g., 125-130 g/L) in a round bottom flask equipped with a magnetic stir bar.[12]

-

Cooling : Place the flask in an ice bath and cool the solution to below 10 °C. It is crucial to maintain a low temperature throughout the reaction.[2][12][14]

-

Reaction : Slowly add the hydrogen peroxide solution dropwise to the cooled, stirring thiourea solution. The rate of addition should be controlled to keep the reaction temperature below 10 °C.[12][14]

-

pH Control : Monitor the pH of the reaction mixture. It is recommended to keep the pH between 3 and 5 for optimal results.[2][13] At pH values below 2, a disulfide species may form instead.[1][2]

-

Precipitation & Aging : As the reaction proceeds, this compound will precipitate out of the solution as a white crystalline powder.[14] After the addition of hydrogen peroxide is complete, continue stirring the slurry in the ice bath for approximately 30 minutes to age the crystals.[12]

-

Isolation : Collect the product by vacuum filtration.

-

Drying : Dry the resulting solid in a vacuum oven at a temperature below 60 °C to obtain the final product.[15]

Caption: Experimental workflow for the synthesis of this compound.

Reduction of Aromatic Nitro Compounds

This compound is an effective agent for the reduction of aromatic nitroaldehydes and nitroketones to the corresponding nitroalcohols, a key transformation in the synthesis of pharmaceuticals.[1][16]

Materials:

-

Aromatic Nitro Compound (Substrate)

-

This compound

-

Solvent (e.g., ethanol/water mixture)

-

Base (e.g., Sodium Hydroxide)

Protocol:

-

Dissolution : Dissolve the aromatic nitro compound in a suitable solvent system, such as an ethanol-water mixture, in a reaction vessel.

-

Base Addition : Add a catalytic amount of a base like sodium hydroxide (B78521) to the mixture. The reducing power of this compound is enhanced under basic conditions.[14]

-

Reductant Addition : Add this compound to the solution (typically 1.5-2.0 equivalents).

-

Reaction : Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).

-

Workup : Once the reaction is complete, neutralize the mixture. Extract the product using a suitable organic solvent.

-

Purification : Purify the crude product by recrystallization or column chromatography to yield the desired nitroalcohol.

Applications in Research and Drug Development

This compound's primary utility stems from its role as a potent and stable reducing agent.[1][8]

-

Organic Synthesis : It is widely used for the chemoselective reduction of various functional groups, including ketones, aldehydes, and nitro compounds.[3][16][17] Its selectivity makes it valuable in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs).[16]

-

Drug Development : While this compound itself is not typically a therapeutic agent, thiourea derivatives are a significant class of compounds in medicinal chemistry.[18][19] They exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[18][19] this compound can be a key reagent in the synthetic pathways to create these more complex derivatives.

-

Polymer Chemistry : It can act as a catalyst or stabilizer in the synthesis of synthetic resins and other polymers.[4][17]

-

Green Chemistry : It is considered a more environmentally friendly alternative to traditional reducing agents like sodium dithionite, particularly in the textile and paper industries for bleaching and deinking, due to its stability and lower toxicity profile.[4][20]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. camachem.com [camachem.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. redox.com [redox.com]

- 7. This compound | CH4N2O2S | CID 61274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Supplier, this compound Manufacturer, CAS 1758-73-2 [mainchem.com]

- 10. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. p2infohouse.org [p2infohouse.org]

- 12. US4235812A - Process for preparing this compound - Google Patents [patents.google.com]

- 13. Process for producing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 14. m.youtube.com [m.youtube.com]

- 15. CN1554645A - New process for synthesizing this compound - Google Patents [patents.google.com]

- 16. nbinno.com [nbinno.com]

- 17. Page loading... [guidechem.com]

- 18. annexechem.com [annexechem.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Tautomeric Equilibrium of Formamidine Sulfinic Acid in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formamidine (B1211174) sulfinic acid (FSA), often referred to by its historical name thiourea (B124793) dioxide (TDO), is a versatile and powerful reducing agent with significant industrial and research applications. Its efficacy as a reductant is intrinsically linked to its tautomeric nature in solution. This technical guide provides a comprehensive overview of the tautomerism of formamidine sulfinic acid, detailing the structural equilibrium, the influence of the solvent environment, and the analytical techniques employed for its characterization. This document synthesizes findings from spectroscopic and computational studies to offer a detailed understanding for researchers and professionals in chemistry and drug development.

Introduction

Formamidine sulfinic acid is an organosulfur compound that exists in a tautomeric equilibrium in solution.[1][2][3] While the solid state is predominantly the thiourea dioxide (TDO) form, a carbene adduct, in aqueous and other polar solutions, it readily converts to its more stable and reactive tautomer, formamidine sulfinic acid (FSA).[3][4][5] The reducing properties of this compound are attributed to the FSA tautomer, which can decompose under alkaline conditions to generate the highly reducing sulfinate ion.[1][6][7] Understanding and controlling this tautomeric equilibrium is crucial for optimizing its reactivity and for its application in various chemical processes, including in the synthesis of pharmaceuticals.

The Tautomeric Equilibrium

The primary tautomeric equilibrium of formamidine sulfinic acid in solution involves the interconversion between the aminoiminomethanesulfinic acid (FSA) form and the this compound (TDO) form. Computational studies have indicated that the FSA tautomer is the more stable form in solution, whereas the TDO structure, specifically as a carbene-SO2 adduct, is favored in the solid state.[4][5]

The formamidine sulfinic acid form exists as a zwitterion, which is stabilized in polar solvents.[4][8][9] This zwitterionic nature plays a significant role in its solubility and reactivity.

Figure 1: Tautomeric equilibrium of Formamidine Sulfinic Acid in solution.

Quantitative Data on Tautomeric Equilibrium

While the existence of the tautomeric equilibrium is well-established, specific quantitative data such as equilibrium constants (Keq) in various solvents and at different pH values are not extensively reported in the literature. The equilibrium is known to be influenced by solvent polarity, with polar protic solvents favoring the formamidine sulfinic acid tautomer.

| Parameter | Condition | Observation | Reference |

| Solvent Effect | Polar Solvents (e.g., Water, DMSO) | Equilibrium shifts towards Formamidine Sulfinic Acid (FSA) | [3] |

| pH Effect | Alkaline (high pH) | Decomposition of FSA to form the reducing sulfinate ion | [1][6][7] |

| Physical State | Solid State | Predominantly this compound (TDO) form | [4][5] |

| Physical State | Solution | Predominantly Formamidine Sulfinic Acid (FSA) form | [4][5] |

Table 1: Summary of Factors Influencing the Tautomeric Equilibrium of Formamidine Sulfinic Acid

Experimental Protocols for Tautomer Analysis

The study of formamidine sulfinic acid tautomerism relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for investigating tautomeric equilibria by providing information on the chemical environment of nuclei such as 1H, 13C, and 15N.[10][11][12][13]

Methodology:

-

Sample Preparation: Dissolve a known concentration of formamidine sulfinic acid in the deuterated solvent of interest (e.g., D2O, DMSO-d6).

-

Data Acquisition: Acquire 1H, 13C, and 15N NMR spectra at a controlled temperature.

-

Analysis:

-

Chemical Shifts: The chemical shifts of the protons, carbons, and nitrogens will differ between the tautomers. By comparing the observed chemical shifts with theoretical calculations for each tautomer, the predominant form in solution can be identified.[10]

-

Signal Integration: If both tautomers are present in significant concentrations and the exchange rate is slow on the NMR timescale, the relative concentrations can be determined by integrating the signals corresponding to each tautomer.[14]

-

Variable Temperature NMR: Studying the spectra at different temperatures can provide thermodynamic information about the equilibrium.

-

Figure 2: Experimental workflow for NMR analysis of tautomerism.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be employed to monitor the tautomeric equilibrium by observing changes in the electronic absorption spectra under different conditions.[15][16][17]

Methodology:

-

Sample Preparation: Prepare solutions of formamidine sulfinic acid in a range of solvents with varying polarities or in buffer solutions with different pH values.

-

Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range.

-

Analysis:

-

The different tautomers will exhibit distinct absorption maxima (λmax).

-

Changes in the position and intensity of the absorption bands with solvent polarity or pH can be correlated to shifts in the tautomeric equilibrium.[16][17]

-

Isosbestic points, if observed, are indicative of a two-component equilibrium.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the functional groups present in each tautomer.[4][8][9]

Methodology:

-

Sample Preparation: Prepare samples of formamidine sulfinic acid in the solid state (e.g., as a KBr pellet) and in solution (using an appropriate solvent and cell).

-

Data Acquisition: Obtain the FT-IR spectrum.

-

Analysis:

-

The this compound (TDO) form is characterized by strong absorptions corresponding to the S=O stretching vibrations of a sulfone group.

-

The formamidine sulfinic acid (FSA) form will show characteristic bands for the S-O and S(=O) stretches of a sulfinic acid/sulfinate group, as well as vibrations associated with the zwitterionic structure.[4][9]

-

Computational Chemistry

Density Functional Theory (DFT) and other computational methods are valuable for predicting the relative stabilities of the tautomers and for calculating their expected spectroscopic properties.[5][10]

Methodology:

-

Structure Optimization: Build the 3D structures of both the TDO and FSA tautomers.

-

Energy Calculation: Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G*).

-

Solvent Effects: Incorporate the effect of the solvent using a continuum solvation model (e.g., PCM).

-

Property Prediction: Calculate theoretical NMR chemical shifts, vibrational frequencies (IR), and electronic transition energies (UV-Vis) for each tautomer.

-

Comparison: Compare the calculated properties with experimental data to support the assignment of the observed species.

Figure 3: Logical workflow for computational analysis of tautomers.

Conclusion

The tautomerism of formamidine sulfinic acid in solution is a critical aspect of its chemistry, governing its stability and reactivity. While it exists predominantly as this compound in the solid state, in solution, the equilibrium shifts towards the zwitterionic formamidine sulfinic acid tautomer, which is responsible for its potent reducing properties. A multi-pronged analytical approach, combining NMR, UV-Vis, and FT-IR spectroscopy with computational modeling, provides a comprehensive understanding of this dynamic equilibrium. For researchers and professionals in drug development and other chemical sciences, a thorough grasp of this tautomerism is essential for the effective utilization and application of this versatile compound.

References

- 1. This compound Reagent | CAS 1758-73-2 [benchchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound, Formamidine Sulfinic Acid 80%, 90%, 99% CAS 1758-73-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 7. This compound - Ataman Kimya [atamanchemicals.com]

- 8. An investigation into the structure and chemical properties of formamidine sulfinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tandfonline.com [tandfonline.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. researchgate.net [researchgate.net]

- 16. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 17. cris.unibo.it [cris.unibo.it]

An In-depth Technical Guide to the Synthesis of Thiourea Dioxide from Thiourea and Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of thiourea (B124793) dioxide, also known as formamidine (B1211174) sulfinic acid, through the oxidation of thiourea with hydrogen peroxide. Thiourea dioxide is a versatile and powerful reducing agent with significant applications in the textile, paper, and pharmaceutical industries.[1][2][3] This document details the underlying reaction mechanisms, provides in-depth experimental protocols, presents quantitative data from various methodologies, and discusses the critical parameters influencing the reaction's success.

Introduction to this compound

This compound ((NH₂)(NH)CSO₂H) is a white to pale yellow, odorless crystalline powder.[4][5][6] While stable in its solid form and in cold aqueous solutions, it tautomerizes in solution to formamidine sulfinic acid, the active reducing species.[1][7][8] This transformation is crucial for its reducing power, which is fully realized under heated or alkaline conditions.[3][8][9] The compound was first prepared by the English chemist Edward de Barry Barnett in 1910.[1][7] Its primary industrial application is as a reductive bleaching agent, serving as a more environmentally friendly alternative to sodium hydrosulfite.[1][3]

Key Properties:

Reaction Mechanism and Stoichiometry

The synthesis of this compound involves the direct oxidation of thiourea with hydrogen peroxide. The overall reaction is as follows:

(NH₂)₂CS + 2H₂O₂ → (NH)(NH₂)CSO₂H + 2H₂O[1][7][11]

The reaction mechanism is complex and highly dependent on the pH of the medium.[12][13][14] In a weakly acidic to neutral environment (pH 3-7), the reaction proceeds to form this compound.[7][14][15] This product exists in equilibrium with its tautomer, formamidine sulfinic acid, which is the more reactive isomer in solution.[1][7][8]

However, under highly acidic conditions (pH < 2), the oxidation of thiourea by hydrogen peroxide leads to the formation of a disulfide species, formamidine disulfide.[1][7][14][15] At pH levels above 6.5, the desired product, this compound, is susceptible to hydrolysis, yielding urea (B33335) and sulfoxylic acid.[1][7] Therefore, careful control of pH is critical for maximizing yield and purity.

Experimental Protocols & Methodologies

The synthesis of this compound can be performed using several methods, primarily categorized as batch or continuous processes in aqueous solutions.[4] The key to a successful synthesis is the stringent control of reaction temperature and pH.[4][7]

General Experimental Workflow

The typical laboratory or industrial synthesis follows a series of controlled steps to ensure high yield and purity. This workflow involves careful preparation of reactants, a controlled reaction phase, and systematic product isolation and purification.

Batch Aqueous Solvent Method

This is the most common method, especially in laboratory settings and for industrial production in many regions.[4]

Protocol Example 1 (Basic Method):

-

Preparation: A solution of thiourea is prepared by dissolving it in water. For example, 15 grams of finely ground thiourea is used.[16]

-

Reaction Setup: 190 ml of distilled water and 42 ml of ~25% hydrogen peroxide are combined in a flask and cooled in an ice bath to below 10°C.[16]

-

Addition: The powdered thiourea is added in small portions over the course of one hour, ensuring the temperature remains below 10°C.[7][16]

-

Crystallization: As the reaction proceeds, this compound, being less soluble than thiourea, precipitates out of the solution.[16]

-

Isolation: The resulting crystalline powder is filtered off.[16]

-

Purification: The precipitate is washed, for instance, with boiling ethanol (B145695) to remove any unreacted thiourea.[16]

-

Drying: The final product is dried, for example, in an airflow for two hours.[16]

Protocol Example 2 (Patented Method with pH Control):

-

Preparation: 450 g of thiourea is dissolved in 3 liters of hot water (40°C), and the final volume is adjusted to 3.6 liters (concentration: 125 g/l).[17]

-

Cooling: The aqueous thiourea solution is cooled.[17]

-

Reaction: 0.74 liters of 50% hydrogen peroxide is added slowly, ensuring the solution temperature is maintained below 10°C.[17]

-

Aging: After the addition is complete, the solution is further cooled to 0°C and stirring is continued for approximately 30 minutes to allow the crystals to age.[17]

-

Isolation: The solid-liquid mixture is then subjected to solid-liquid separation (e.g., filtration) to isolate the product.[17]

Methods with Additives and Stabilizers

To improve yield and purity by preventing side reactions and decomposition, various additives can be incorporated into the reaction mixture.

Protocol with Ammonium (B1175870) Bicarbonate (U.S. Patent US4235812): This method introduces ammonium bicarbonate to buffer the reaction solution and suppress the formation of by-products.[17]

-

Preparation: A mixed solution is prepared by adding ammonium hydrogen carbonate (10 g/l) to a thiourea solution (130 g/l).[4][17]

-

Reaction: The mixed solution and hydrogen peroxide (concentration: 600 g/l) are added simultaneously to a reactor with vigorous stirring.[4][17]

-

Conditions: The temperature is maintained below 10°C.[4][17] As the reaction proceeds, crystals of this compound precipitate.[4]

-

Aging & Filtration: After the reaction is complete, the crystals are aged and then filtered.[4][17] This method can achieve yields of 85% to 90% with a purity of 99% or higher.[4][18]

Protocol with Stabilizers and Promoters (CN1554645A): This process uses stabilizers (like fatty ketones or alcohols) and promoters (acetates) to improve crystallization and shorten reaction times.[12]

-

Reaction Setup: In a reactor, add water, a stabilizer (e.g., ethylene (B1197577) glycol, 1.0-5.0 wt% of thiourea), and a promoter (e.g., potassium acetate (B1210297), 0.1-0.5 wt% of thiourea).[12]

-

Conditions: The temperature is controlled between 0-15°C and the pH is maintained between 3-7.[12]

-

Staged Addition: Thiourea and hydrogen peroxide are added in stages. For example, an initial amount of thiourea is dissolved, followed by dripping in hydrogen peroxide. This is repeated in multiple stages.[12]

-

Aging and Isolation: After a total reaction time of about 3-3.5 hours, the mixture is aged for 30 minutes, followed by fast, low-temperature suction filtering.[12]

-

Drying: The product is dried at a temperature below 60°C.[12] This process reports yields up to 89.5% and purity over 98%.[12]

Quantitative Data and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on several key parameters. The tables below summarize quantitative data from various sources to allow for easy comparison.

Table of Reaction Conditions

| Parameter | Method 1 (Basic Lab)[16] | Method 2 (Patented)[17] | Method 3 (with NH₄HCO₃)[4][17] | Method 4 (with Stabilizer)[12] | General Recommendation |

| Thiourea Conc. | ~79 g/L (15g in 190mL) | 125 g/L | 130 g/L | Staged addition | 13-20% aq. solution[2] |

| H₂O₂ Conc. | ~6% (final) | 50% (stock) | 600 g/L (~60%) | Staged addition | 20% to 70%[17] |

| **Molar Ratio (Thiourea:H₂O₂) ** | Not specified | ~1:1.5 to 1:2 recommended[17] | Not specified | Not specified | 1.5:1 to 2:1 (H₂O₂:Thiourea)[17] |

| Temperature | < 10°C | < 10°C, then 0°C | < 10°C | 0 - 15°C | Below 10°C[1][7] |

| pH | Neutral (initial) | Not specified | Weakly acidic/neutral | 3 - 7 | 3 - 5[1][7] |

| Additives | None | None | Ammonium Bicarbonate (10 g/L) | Ethylene Glycol, Potassium Acetate | Alkali Metal Acetates[2] |

| Reaction Time | 1 hour addition | Not specified | Not specified | 3.5 hours | 30 to 90 minutes[2] |

| Aging Time | None specified | ~30 minutes | Yes | 30 minutes | Recommended[4][17] |

Table of Synthesis Outcomes

| Source / Patent | Reported Yield | Reported Purity | Key Conditions / Notes |

| U.S. Patent US4235812 [4][17] | 85% to 90% | ≥ 99% | Use of ammonium bicarbonate as a buffer.[4][17] |

| CN1554645A [12] | up to 89.5% | > 98% | Use of stabilizers (ethylene glycol) and promoters (acetate).[12] |

| Comparative Example (No Additives) [17] | 69.3% | 88.3% | A baseline synthesis without pH buffering additives.[17] |

| USSR Patent (Cited in DE2632064A1) [2] | ~80% | 97% | Two-step process involving separation and re-oxidation.[2] |

| Lab Synthesis Video [16] | 26% | "Pretty pure" | Lower yield attributed to potentially low H₂O₂ concentration.[16] |

Purification and Quality Assessment

Purification: After filtration, the crude this compound product often contains unreacted thiourea and other impurities.

-

Washing: A common purification step involves washing the filter cake. Cold water can be used to wash away soluble impurities. Washing with a solvent in which thiourea is more soluble than this compound, such as boiling ethanol, can effectively remove unreacted starting material.[16]

-

Recrystallization: A patented purification method involves dissolving the product in a 1:1 aqueous solution of NaHSO₃ at 60-63°C, followed by slow crystallization at 10°C.[1]

Quality Assessment: The quality and purity of the final product can be determined by several analytical methods. A traditional and effective method is the titration with indigo.[1][7]

Safety, Handling, and Stability

This compound requires careful handling due to its chemical properties and potential hazards.

-

Stability: The compound is stable in solid form but may decompose upon prolonged exposure to temperatures above 50°C and high humidity.[4][10] It is incompatible with strong oxidizing agents and strong bases.[5][10]

-

Hazards: this compound is classified as flammable (GHS02), corrosive (GHS05), and a health hazard (GHS07, GHS08).[7] It is irritating to the skin and mucous membranes and can be corrosive to eye tissue.[4][5]

-

Decomposition: Thermal decomposition, which occurs exothermically above its melting point of 126°C, can release toxic gases.[4][5] These hazardous decomposition products include oxides of sulfur, nitrogen oxides, carbon monoxide, and ammonia.[5][10][19]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from heat and incompatible substances.[3][19] The recommended storage temperature is often refrigerated (2-8°C).[20]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. FR2529200A1 - Prepn. of thiourea di:oxide - by oxidn. of thiourea with hydrogen peroxide and alkali metal acetate as stabiliser - Google Patents [patents.google.com]

- 3. Henan Panshi New Materials Co., Ltd.,this compound,Thiourea,FAS-pulp bleaching agent,Strong Reducing Agent [panshichem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | CH4N2O2S | CID 61274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. DE10303023A1 - Compositions containing formamidine sulfinic acid, process for their preparation and their use - Google Patents [patents.google.com]

- 10. dharma-s3.amazonaws.com [dharma-s3.amazonaws.com]

- 11. Thiourea - Wikipedia [en.wikipedia.org]

- 12. CN1554645A - New process for synthesizing this compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. p2infohouse.org [p2infohouse.org]

- 15. Reaction of Thiourea with Hydrogen Peroxide: <sup>13</sup>C NMR Studies of an Oxidative/Reductive Bleaching Process [ouci.dntb.gov.ua]

- 16. youtube.com [youtube.com]

- 17. US4235812A - Process for preparing this compound - Google Patents [patents.google.com]

- 18. Page loading... [wap.guidechem.com]

- 19. This compound(1758-73-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 20. 甲脒亚磺酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

The Core Mechanism of Thiourea Dioxide as a Reducing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea (B124793) dioxide (TDO), also known as formamidine (B1211174) sulfinic acid, is a versatile and powerful reducing agent with significant applications across various scientific disciplines, including organic synthesis and materials science. Its efficacy, stability, and environmentally benign byproducts make it a compelling alternative to traditional reducing agents. This technical guide provides a comprehensive overview of the core mechanism of action of thiourea dioxide, detailing its chemical behavior, kinetics, and practical applications. The document summarizes quantitative data, provides detailed experimental protocols for key reactions, and utilizes visualizations to elucidate complex pathways and workflows, serving as an essential resource for researchers and professionals in drug development and related fields.

Introduction

This compound is a stable, crystalline solid that, despite its name, is structurally different from a true dioxide. It exists in a tautomeric equilibrium with its more reactive form, formamidine sulfinic acid (FSA).[1][2] This tautomerism is central to its reducing power. The compound is valued for its high reduction potential, thermal stability, and ease of handling.[3] It is particularly effective in alkaline conditions, where its reducing capacity is significantly enhanced.[4] This guide will delve into the fundamental principles governing its function as a reducing agent.

The Core Mechanism of Action

The reducing action of this compound is not direct but is mediated through its decomposition products. The key steps involved in its mechanism are:

-

Tautomerization: In aqueous solutions, this compound (a zwitterionic species) is in equilibrium with its tautomer, formamidine sulfinic acid (FSA). This equilibrium is influenced by the solvent and pH.[1][5]

-

Decomposition in Alkaline Media: The reducing power of TDO is most potent under alkaline conditions. In the presence of a base, FSA decomposes to produce urea (B33335) and the highly reactive sulfoxylate (B1233899) anion (SO₂²⁻).[6][7] It is this sulfoxylate anion that is believed to be the primary species responsible for the reduction of various functional groups.[7]

-

Influence of pH and Temperature: The rate of decomposition of this compound, and consequently its reducing activity, is highly dependent on pH and temperature. An increase in either pH or temperature leads to a faster decomposition and a stronger reducing potential.[8][9] However, excessive temperatures can lead to uncontrolled decomposition.[10]

The overall decomposition can be represented as follows:

(NH₂)(NH)CSO₂H (FSA) + 2OH⁻ → CO(NH₂)₂ (Urea) + SO₂²⁻ (Sulfoxylate) + H₂O

Kinetics of Decomposition

The decomposition of this compound is a critical factor in its application as a reducing agent. Studies have shown that the decomposition generally follows first-order kinetics, with the rate constant increasing significantly with pH.[11][12]

In aerobic conditions, the decomposition is characterized by an induction period, after which the reaction proceeds at a constant rate (zero-order kinetics). This is attributed to the initial consumption of dissolved oxygen by the sulfoxylate ions.[6] In the absence of oxygen (anaerobic conditions), dithionite (B78146) is not formed, and the decomposition leads to sulfite (B76179) and urea.[6][13]

The activation energy for the thermal decomposition of this compound has been determined to be approximately 139 kJ·mol⁻¹.[10]

Applications in Organic Synthesis

This compound is a versatile reagent for the reduction of a wide array of functional groups. Its chemoselectivity allows for the reduction of specific groups while leaving others intact.

Reduction of Aromatic Nitro Compounds

This compound is highly effective for the chemoselective reduction of aromatic nitroaldehydes and nitroketones to their corresponding nitroalcohols in good to high yields.[14][15] This is a valuable transformation in the synthesis of pharmacologically active compounds.

Experimental Protocol: Chemoselective Reduction of 4-Nitrobenzaldehyde (B150856) [14]

-

Materials:

-

4-Nitrobenzaldehyde

-

This compound (TUDO)

-

Sodium hydroxide (B78521) (NaOH)

-

Ethanol (B145695) (EtOH)

-

Water (H₂O)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

To a solution of 4-nitrobenzaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add a solution of sodium hydroxide (2.0 mmol) in water (2 mL).

-

Add this compound (1.5 mmol) to the mixture.

-

Reflux the reaction mixture with stirring for the time specified in Table 1.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (20 mL).

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Quantitative Data:

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | 4-Nitrobenzaldehyde | 2.0 | 95 |

| 2 | 3-Nitrobenzaldehyde | 2.5 | 92 |

| 3 | 4-Nitroacetophenone | 3.0 | 90 |

| 4 | 2-Nitrobenzaldehyde | 2.0 | 94 |

Table 1: Chemoselective reduction of aromatic nitrocarbonyls with TUDO.[14]

Reduction of Ketones to Secondary Alcohols

This compound can be employed for the reduction of ketones to their corresponding secondary alcohols.[16] The reaction is typically carried out in an aqueous ethanolic solution in the presence of sodium hydroxide.

Experimental Protocol: General Procedure for Ketone Reduction [16]

-

Procedure:

-

Dissolve the ketone (1.0 mmol) in ethanol.

-

Add an aqueous solution of sodium hydroxide.

-

Add this compound (typically 1.5-2.0 equivalents).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, perform an aqueous work-up followed by extraction with an organic solvent.

-

Dry the organic layer and remove the solvent under reduced pressure.

-

Purify the product by chromatography or distillation.

-

Quantitative Data:

| Entry | Ketone | Yield of Alcohol (%) |

| 1 | Benzophenone | 98 |

| 2 | Acetophenone | 85 |

| 3 | Cyclohexanone | 82 |

Table 2: Reduction of various ketones with this compound.[16][17]

Signaling Pathways and Logical Relationships

The reactivity of this compound is governed by a series of interconnected factors, primarily the tautomeric equilibrium and the pH-dependent decomposition. This relationship can be visualized as a signaling pathway where the initial state of TDO is transformed into the active reducing species through a series of steps triggered by environmental conditions.

Conclusion

This compound stands out as a highly effective, stable, and environmentally conscious reducing agent. Its mechanism of action, centered around the tautomeric equilibrium with formamidine sulfinic acid and subsequent alkaline-mediated decomposition to the active sulfoxylate species, provides a controllable and potent method for the reduction of various organic functional groups. The detailed protocols and quantitative data presented in this guide offer a practical framework for the application of this compound in research and development, particularly within the pharmaceutical industry. A thorough understanding of its kinetics and the influence of reaction parameters is paramount to harnessing its full potential in organic synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. Henan Panshi New Materials Co., Ltd.,this compound,Thiourea,FAS-pulp bleaching agent,Strong Reducing Agent [panshichem.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. p2infohouse.org [p2infohouse.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxidation and decomposition kinetics of thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactive oxygen species in aerobic decomposition of thiourea dioxides [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. [PDF] Chemoselective reduction of carbonyl groups of aromatic nitro carbonyl compounds to the corresponding nitroalcohols using this compound | Semantic Scholar [semanticscholar.org]

- 16. Sciencemadness Discussion Board - this compound --> better than borohydride? - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. guidechem.com [guidechem.com]

Solubility and stability of thiourea dioxide in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of thiourea (B124793) dioxide (also known as formamidine (B1211174) sulfinic acid) in aqueous and organic media. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where this versatile reducing agent is employed.

Core Properties of Thiourea Dioxide

This compound is a white, odorless crystalline powder. It is a stable compound under normal conditions but exhibits potent reducing properties, particularly in alkaline solutions or upon heating.[1] This reactivity is primarily attributed to its decomposition to form highly reducing species.

Solubility Profile

The solubility of this compound is a critical parameter for its application in various chemical processes. While readily soluble in water, its solubility in organic solvents is limited.

Table 1: Solubility of this compound

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 26.7 g/L[1][2] |

| Water | 20 | 30 g/L[3] |

| Water | Room Temperature | ~27 g/L[4][5] |

| Ethanol (B145695) | - | Soluble (quantitative data not available)[6] |

| Acetone | - | Soluble (quantitative data not available)[6] |

| Polar Organic Solvents | - | Generally soluble (quantitative data not available)[1] |

| Non-polar Solvents | - | Insoluble[1] |

| Ether | - | Insoluble[3] |

| Benzene | - | Insoluble[3] |

Stability and Decomposition

This compound is stable as a solid and in acidic to neutral aqueous solutions at room temperature.[1][8] However, its stability is significantly influenced by pH and temperature.

Key Stability Factors:

-

Temperature: Heating aqueous solutions, especially under alkaline conditions, promotes decomposition.[1][2]

-

Oxygen: The presence of oxygen influences the decomposition pathway, leading to different products compared to anaerobic conditions.[8][9]

Decomposition Pathways

The decomposition of this compound is a critical aspect of its reactivity, as the decomposition products are responsible for its reducing power. The pathway of decomposition is distinct under aerobic and anaerobic conditions, particularly in alkaline solutions.

The initial and rate-determining step in the decomposition of this compound in alkaline solution is the cleavage of the carbon-sulfur bond. This heterolytic cleavage results in the formation of a urea (B33335) residue and the sulfoxylate (B1233899) ion (SO₂²⁻).[8][10]

In the absence of oxygen, the sulfoxylate ion is relatively stable. The primary decomposition products under these conditions are sulfite (B76179) and urea.[8][9]

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. DE10303023A1 - Compositions containing formamidine sulfinic acid, process for their preparation and their use - Google Patents [patents.google.com]

- 4. grokipedia.com [grokipedia.com]

- 5. This compound Reagent | CAS 1758-73-2 [benchchem.com]

- 6. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 7. US5149871A - Water-soluble this compound derivatives and process for preparing same - Google Patents [patents.google.com]

- 8. This compound, Formamidine Sulfinic Acid 80%, 90%, 99% CAS 1758-73-2 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to the Key Applications of Thiourea Dioxide in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiourea (B124793) dioxide (TDO), also known as formamidinesulfinic acid, is a versatile and environmentally benign reagent that has garnered significant attention in organic synthesis. Its unique reactivity, stability, and cost-effectiveness make it a valuable tool for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the core applications of thiourea dioxide in organic chemistry, with a focus on its utility as a powerful reducing agent and a key reagent in the synthesis of heterocyclic compounds. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to enable researchers to effectively harness the potential of this remarkable compound in their synthetic endeavors, particularly in the realm of drug discovery and development.

Introduction

This compound is a stable, odorless, and crystalline solid that is prepared by the oxidation of thiourea with hydrogen peroxide.[1] While structurally a dioxide, its reactivity is largely attributed to its tautomeric form, formamidinesulfinic acid, which is the active species in many of its reactions.[1][2][3] This tautomerism is crucial to its function as a potent reducing agent in alkaline media.[2] The decomposition of formamidinesulfinic acid generates sulfoxylic acid, which is a powerful reductant.[4]

The applications of this compound in organic synthesis are extensive, ranging from the reduction of a variety of functional groups to its participation in the construction of complex heterocyclic frameworks.[5][6] Its ability to perform chemoselective reductions makes it particularly valuable in the synthesis of multifunctional molecules, a common requirement in the preparation of active pharmaceutical ingredients (APIs).[5][7] This guide will delve into the key applications of this compound, providing practical experimental details and a summary of its performance across different transformations.

This compound as a Reducing Agent

This compound is a highly effective reducing agent for a variety of functional groups. Its reducing power is typically unleashed under alkaline conditions, where it tautomerizes to formamidinesulfinic acid.[2]

Reduction of Nitro Compounds

The reduction of aromatic nitro compounds to their corresponding amines is a fundamental transformation in organic synthesis, often being a critical step in the synthesis of dyes, pharmaceuticals, and other fine chemicals. This compound offers an efficient and green alternative to traditional metal-based reducing agents.[2]

| Entry | Substrate | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | Nitrobenzene | Aniline | TDO (2 equiv.), NaOH, H₂O, 15 min | High | [4] |

| 2 | o-Nitrophenol | o-Aminophenol | TDO, NaOH, Alcohol-water | 99 | [2] |

| 3 | N-(4-chlorophenyl)-2-nitroaniline | N¹-(4-chlorophenyl)benzene-1,2-diamine | TDO, NaOH | 94 | [8] |

| 4 | m-Nitrobenzaldehyde | m-Nitrobenzyl alcohol | TDO (1 equiv.), NaOH, EtOH-H₂O, 90 °C, 2 h | 85 | [9] |

| 5 | p-Nitroacetophenone | 1-(4-nitrophenyl)ethanol | TDO (1 equiv.), NaOH, EtOH-H₂O, 90 °C, 6 h | 82 | [9] |

-

In a round-bottom flask, dissolve o-nitrophenol in an alcohol-water solvent mixture.

-

Add an appropriate amount of sodium hydroxide (B78521) to make the solution alkaline.

-

To this solution, add this compound.

-

Stir the reaction mixture at a suitable temperature until the reaction is complete (monitored by TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield pure o-aminophenol.

Reduction of Carbonyl Compounds

This compound can chemoselectively reduce aldehydes in the presence of ketones, a valuable transformation in the synthesis of complex molecules.[9] It can also reduce ketones to secondary alcohols, although typically under more forcing conditions than for aldehydes.

| Entry | Aldehyde | Ketone | Product | Reaction Conditions | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Benzaldehyde (B42025) | Acetophenone (B1666503) | Benzyl (B1604629) alcohol | TDO (1 equiv.), NaOH, EtOH-H₂O, 90 °C, 2 h | 89 |[9] | | 2 | 4-Chlorobenzaldehyde | Acetophenone | (4-Chlorophenyl)methanol | TDO (1 equiv.), NaOH, EtOH-H₂O, 90 °C, 2 h | 87 |[9] | | 3 | 4-Methoxybenzaldehyde | Benzophenone | (4-Methoxyphenyl)methanol | TDO (1 equiv.), NaOH, EtOH-H₂O, 90 °C, 2 h | 85 |[9] |

-

To a stirred solution of benzaldehyde (10 mmol) and acetophenone (10 mmol) in ethanol (B145695) (30 mL), add aqueous sodium hydroxide (20 mmol).

-

Add solid this compound (1.08 g, 10 mmol) in one portion.

-

Heat the mixture at 90 °C for 2 hours.

-

After cooling to room temperature, remove the ethanol by distillation.

-

Extract the aqueous layer with diethyl ether (3 x 25 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to obtain pure benzyl alcohol.

Reduction of Other Functional Groups

This compound is also effective in the reduction of other functional groups, including azo compounds, disulfides, and sulfoxides.[10]

-

Azo Compounds: Azoarenes can be reduced to the corresponding anilines.

-

Disulfides: Diaryl disulfides are readily cleaved to the corresponding thiophenols.

-

Sulfoxides: this compound can be used for the reduction of sulfoxides to sulfides.[10]

This compound in Heterocyclic Synthesis

The reactivity of this compound extends beyond its role as a simple reducing agent. It is a valuable reagent in the synthesis of various heterocyclic compounds, which are scaffolds of immense importance in medicinal chemistry.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in numerous pharmaceuticals. A convenient one-pot, two-step synthesis of benzimidazoles from 2-nitroanilines has been developed using this compound as both the reducing and cyclizing agent.[8][11][12][13]

-

In a round-bottom flask, dissolve the substituted 2-nitroaniline (B44862) (1 equiv.) in a 3:1 mixture of water and ethanol.

-

Add sodium hydroxide (4 equiv.) and this compound (5 equiv.).

-

Heat the reaction mixture at 70 °C and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the reaction mixture and can be isolated by simple filtration.

-

Wash the solid with cold water and dry to obtain the benzimidazole (B57391) derivative. Further purification can be achieved by recrystallization.

Multicomponent Reactions

This compound has been employed as a catalyst in multicomponent reactions, offering an environmentally friendly approach to complex molecule synthesis. For example, it catalyzes the Hantzsch-type synthesis of polyhydroquinolines.[5]

Applications in Drug Development

The chemoselectivity and mild reaction conditions associated with this compound make it an attractive reagent in the synthesis of pharmaceutical compounds.[5][7]

-

Synthesis of Prazosin Analogues: Thiourea has been used in the synthesis of precursors for prazosin, a drug used to treat high blood pressure.[14][15] While not a direct use of this compound, the structural similarity highlights the relevance of this class of compounds in drug synthesis.

-

Antiviral and Antifungal Agents: Thiourea derivatives have been investigated for their antiviral and antifungal properties. The synthesis of such derivatives can potentially involve this compound or related reagents.

Mechanistic Insights and Visualizations

The reducing action of this compound is initiated by its tautomerization to formamidinesulfinic acid under basic conditions. This is followed by decomposition to generate the highly reactive reducing species, sulfoxylic acid (H₂SO₂), which then effects the reduction of the substrate.

The reduction of a nitro group to an amine by this compound likely proceeds through a series of single-electron transfer steps involving the sulfoxylate (B1233899) anion radical.

The one-pot synthesis of benzimidazoles showcases the dual functionality of this compound.

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, offering a green and cost-effective solution for a variety of chemical transformations. Its utility as a chemoselective reducing agent for nitro and carbonyl compounds, coupled with its role in the synthesis of medicinally important heterocyclic scaffolds like benzimidazoles, makes it an invaluable tool for researchers in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the broader adoption of this sustainable reagent in the development of efficient and environmentally conscious synthetic strategies, particularly in the pursuit of novel therapeutic agents. As the demand for greener chemical processes continues to grow, the importance and application of this compound in organic chemistry are poised to expand even further.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. nbinno.com [nbinno.com]

- 6. thieme-connect.de [thieme-connect.de]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Ataman Kimya [atamanchemicals.com]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Mechanochemistry Frees this compound (TDO) from the ‘Veils’ of Solvent, Exposing All Its Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Highly Efficient and Catalyst-Free Synthesis of Benzimidazoles in Aqueous Media | Semantic Scholar [semanticscholar.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

Thiourea Dioxide: A Green and Efficient Reducing Agent in Modern Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thiourea (B124793) dioxide (TDO), chemically known as formamidine (B1211174) sulfinic acid, is an organosulfur compound that has garnered significant attention as a potent, stable, and environmentally benign reducing agent. Unlike traditional reducing agents such as sodium dithionite (B78146) (hydrosulfite), TDO offers greater thermal stability, enhanced safety, a longer shelf life, and often operates under milder conditions, making it an excellent alternative in various chemical transformations. This guide provides a comprehensive overview of its properties, synthesis, mechanism, and applications, with a focus on its role as a green reagent in chemical synthesis.

Core Properties of Thiourea Dioxide

This compound is a white to pale yellow, odorless crystalline powder. It is a stable compound under normal conditions but exhibits its powerful reducing capabilities when activated, typically under alkaline conditions or upon heating.

Chemical Structure and Tautomerism: TDO exists in a tautomeric equilibrium between two forms: the sulfone structure, amino(imino)methanesulfinic acid, and the sulfinic acid structure, formamidine sulfinic acid. In aqueous solutions or DMSO, it primarily converts to the active formamidine sulfinic acid tautomer. The C-S bond in TDO is notably long (186 pm) compared to the C=S bond in thiourea (171 pm), indicating a significant contribution from a dipolar resonance structure.

Physical and Chemical Properties: A summary of key properties is presented below.

| Property | Value | References |

| Chemical Formula | CH₄N₂O₂S | |

| Molar Mass | 108.12 g·mol⁻¹ | |

| Appearance | White or pale yellow crystalline powder | |

| Melting Point | 126 °C (decomposes) | |

| Solubility in Water | 26.7 - 30 g/L at 20 °C | |

| pH of Saturated Solution | ~5.0 - 6.5 |

TDO is stable in solid form and in cool aqueous solutions. However, it decomposes upon heating above its melting point or in the presence of moisture and alkaline conditions, which activates its reducing power. Decomposition can release toxic gases, including sulfur oxides and ammonia.

Synthesis of this compound

The most common and straightforward method for synthesizing this compound is the oxidation of thiourea with hydrogen peroxide in an aqueous solution.

General Synthesis Workflow